molecular formula C16H16O2 B13877263 2-(9H-fluoren-2-yl)propane-1,2-diol

2-(9H-fluoren-2-yl)propane-1,2-diol

Cat. No.: B13877263
M. Wt: 240.30 g/mol
InChI Key: YGKYMLFJTCSYNM-UHFFFAOYSA-N
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Description

2-(9H-fluoren-2-yl)propane-1,2-diol is an organic compound with the molecular formula C16H16O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-2-yl)propane-1,2-diol typically involves the reaction of fluorene with appropriate reagents to introduce the propane-1,2-diol group. One common method is the reaction of fluorene with epichlorohydrin in the presence of a base, followed by hydrolysis to yield the desired diol. The reaction conditions often involve the use of solvents such as tetrahydrofuran or dioxane, and the reaction may be catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-2-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring of fluorene can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, and may be carried out under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group may yield fluorenone derivatives, while substitution reactions on the aromatic ring can introduce various functional groups, leading to a wide range of substituted fluorene compounds.

Scientific Research Applications

2-(9H-fluoren-2-yl)propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, hydrogen bonding, and π-π stacking interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting various cellular processes. The molecular targets and pathways involved are often studied using techniques such as molecular docking, spectroscopy, and crystallography.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-fluoren-2-yl)ethanol
  • 2-(9H-fluoren-2-yl)ethanol
  • 9H-fluoren-2-ylmethanol

Uniqueness

2-(9H-fluoren-2-yl)propane-1,2-diol is unique due to the presence of the propane-1,2-diol moiety, which imparts distinct chemical and physical properties compared to other fluorene derivatives. This structural feature enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)propane-1,2-diol

InChI

InChI=1S/C16H16O2/c1-16(18,10-17)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,17-18H,8,10H2,1H3

InChI Key

YGKYMLFJTCSYNM-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC2=C(C=C1)C3=CC=CC=C3C2)O

Origin of Product

United States

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